molecular formula C10H11N3 B12833366 N-(p-Tolyl)-1H-imidazol-5-amine

N-(p-Tolyl)-1H-imidazol-5-amine

Cat. No.: B12833366
M. Wt: 173.21 g/mol
InChI Key: RHOFJOIOIKQZKB-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-1H-imidazol-5-amine: is an organic compound that belongs to the class of imidazole derivatives It features an imidazole ring substituted with a p-tolyl group at the nitrogen atom and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-1H-imidazol-5-amine typically involves the reaction of p-toluidine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture under reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(p-Tolyl)-1H-imidazol-5-amine can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: p-Tolualdehyde, p-Toluic acid

    Reduction: this compound derivatives with different functional groups

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry: N-(p-Tolyl)-1H-imidazol-5-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand for metal ions. It can form coordination complexes with metals, which are of interest for their biological activity and potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biological pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(p-Tolyl)-1H-imidazole-4-amine
  • N-(p-Tolyl)-1H-imidazole-2-amine
  • N-(p-Tolyl)-1H-imidazole-3-amine

Comparison: N-(p-Tolyl)-1H-imidazol-5-amine is unique due to the position of the amine group on the imidazole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 5-position amine may offer different coordination properties with metal ions compared to the 2- or 4-position amines. Additionally, the electronic properties of the compound can vary, influencing its interactions with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(4-methylphenyl)-1H-imidazol-5-amine

InChI

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-7-12-10/h2-7,13H,1H3,(H,11,12)

InChI Key

RHOFJOIOIKQZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CN=CN2

Origin of Product

United States

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